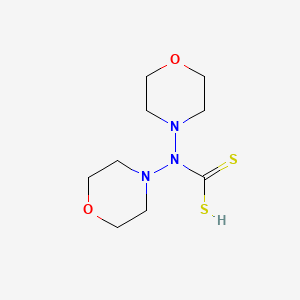
Carbamodithioic acid, di-4-morpholinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, di-4-morpholinyl- is an organic compound that belongs to the class of dithiocarbamic acids. It is characterized by the presence of two sulfur atoms and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, di-4-morpholinyl- can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
Morpholine+Carbon disulfide+Base→Carbamodithioic acid, di-4-morpholinyl-
The reaction is usually carried out under reflux conditions, with the temperature maintained around 80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, di-4-morpholinyl- often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and chromatography for further purification.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, di-4-morpholinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, di-4-morpholinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, herbicides, and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, di-4-morpholinyl- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Carbamodithioic acid, di-4-morpholinyl- can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but lacking the dithiocarbamic acid functionality.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond.
4-morpholinopropane sulphonic acid: A morpholine derivative with a sulfonic acid group.
Uniqueness
The presence of both the dithiocarbamic acid group and the morpholine ring in carbamodithioic acid, di-4-morpholinyl- gives it unique chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
37600-58-1 |
|---|---|
Molekularformel |
C9H17N3O2S2 |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
dimorpholin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C9H17N3O2S2/c15-9(16)12(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2,(H,15,16) |
InChI-Schlüssel |
HYUXOXBMXLJONN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1N(C(=S)S)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


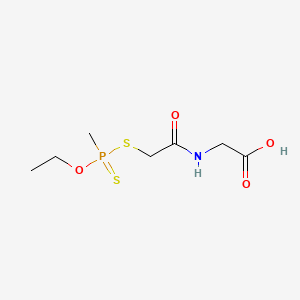
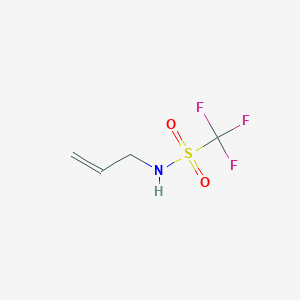
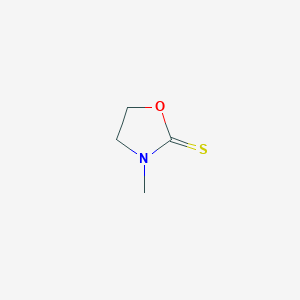



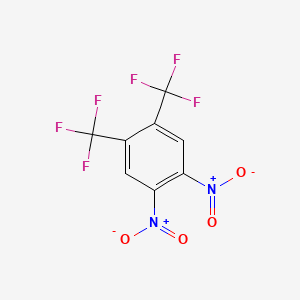
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

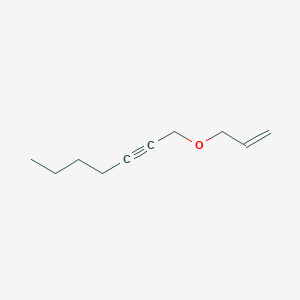
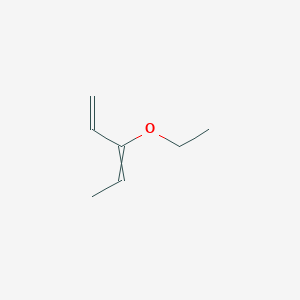
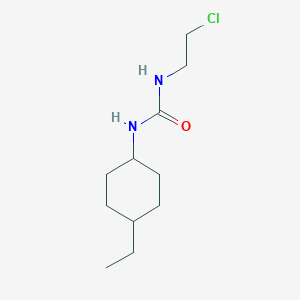

![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
